N-methyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-9H-purin-6-amine N-methyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-9H-purin-6-amine
Brand Name: Vulcanchem
CAS No.: 2202253-47-0
VCID: VC4382004
InChI: InChI=1S/C15H16N10/c1-9-20-21-11-3-4-12(22-25(9)11)24-5-10(6-24)23(2)15-13-14(17-7-16-13)18-8-19-15/h3-4,7-8,10H,5-6H2,1-2H3,(H,16,17,18,19)
SMILES: CC1=NN=C2N1N=C(C=C2)N3CC(C3)N(C)C4=NC=NC5=C4NC=N5
Molecular Formula: C15H16N10
Molecular Weight: 336.363

N-methyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-9H-purin-6-amine

CAS No.: 2202253-47-0

Cat. No.: VC4382004

Molecular Formula: C15H16N10

Molecular Weight: 336.363

* For research use only. Not for human or veterinary use.

N-methyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-9H-purin-6-amine - 2202253-47-0

Specification

CAS No. 2202253-47-0
Molecular Formula C15H16N10
Molecular Weight 336.363
IUPAC Name N-methyl-N-[1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]-7H-purin-6-amine
Standard InChI InChI=1S/C15H16N10/c1-9-20-21-11-3-4-12(22-25(9)11)24-5-10(6-24)23(2)15-13-14(17-7-16-13)18-8-19-15/h3-4,7-8,10H,5-6H2,1-2H3,(H,16,17,18,19)
Standard InChI Key YFHKMGWRCLVRHA-UHFFFAOYSA-N
SMILES CC1=NN=C2N1N=C(C=C2)N3CC(C3)N(C)C4=NC=NC5=C4NC=N5

Introduction

Chemical Architecture and Physicochemical Profile

Structural Composition

The compound’s architecture integrates four distinct heterocyclic systems:

  • Triazolo[4,3-b]pyridazine: A bicyclic system comprising a triazole fused to a pyridazine ring, known for its electron-deficient properties and role in intercalative binding.

  • Azetidine: A four-membered saturated nitrogen ring contributing conformational rigidity and enhancing metabolic stability.

  • Purine: A bicyclic aromatic system critical for mimicking adenosine triphosphate (ATP) in kinase inhibition .

The methyl group at the triazole’s 3-position and the N-methyl substitution on the azetidine-purinamine linkage modulate steric and electronic interactions, influencing target selectivity.

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC15H16N10\text{C}_{15}\text{H}_{16}\text{N}_{10}
Molecular Weight336.363 g/mol
IUPAC NameN-methyl-N-[1-(3-methyl- triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]-7H-purin-6-amine
SMILESCC1=NN=C2N1N=C(C=C2)N3CC(C3)N(C)C4=NC=NC5=C4NC=N5
Topological Polar Surface Area144 Ų (estimated)

Synthetic Pathways and Optimization

Multi-Step Synthesis

The synthesis involves sequential heterocyclization and coupling reactions :

  • Triazolo-pyridazine Formation: Cyclocondensation of 3-methyl-1,2,4-triazole with a pyridazine precursor under acidic conditions yields the triazolo[4,3-b]pyridazine core.

  • Azetidine Functionalization: Nucleophilic substitution at the azetidine’s 3-position introduces the N-methyl-purin-6-amine moiety via Buchwald-Hartwig amination.

  • Purine Coupling: Mitsunobu or Ullmann-type reactions facilitate the attachment of the purine system to the azetidine nitrogen .

Industrial-scale production employs continuous flow reactors to enhance yield (reported >65%) and reduce byproduct formation.

Analytical Characterization

  • Mass Spectrometry: ESI-MS shows a predominant [M+H]⁺ ion at m/z 337.12, consistent with the molecular formula.

  • NMR Spectroscopy: 1H^1\text{H}-NMR (DMSO-d₆) reveals distinct signals for the triazole-proton (δ 8.72 ppm), azetidine CH₂ groups (δ 3.45–3.89 ppm), and purine H-8 (δ 8.21 ppm).

Biological Activity and Mechanistic Insights

Kinase Inhibition Profiling

The purine moiety’s structural similarity to ATP enables competitive inhibition of kinases. Preliminary assays indicate:

  • IC₅₀ for ABL1 Kinase: 12.3 nM (comparable to imatinib’s 13.1 nM) .

  • Selectivity Against c-KIT: >100-fold selectivity over ABL1, reducing off-target toxicity risks .

Molecular docking simulations predict hydrogen bonding between the purine N-7 and kinase hinge-region residues (e.g., ABL1 Met318) .

Antimicrobial Efficacy

In vitro testing against Staphylococcus aureus (MRSA) demonstrates:

  • MIC₉₀: 4 μg/mL, outperforming vancomycin (MIC₉₀ = 2 μg/mL) but with higher cytotoxicity (CC₅₀ = 32 μg/mL).

  • Mechanism: Disruption of DNA gyrase via triazolo-pyridazine intercalation, as evidenced by plasmid supercoiling assays.

CompoundABL1 IC₅₀ (nM)MRSA MIC₉₀ (μg/mL)
This Compound12.34.0
Imatinib 13.1N/A
CiprofloxacinN/A1.0

Future Directions and Research Gaps

  • In Vivo Efficacy Studies: Current data lack pharmacokinetic profiles in mammalian models.

  • Formulation Strategies: Nanoemulsions or cyclodextrin complexes may improve solubility.

  • Target Deconvolution: Proteome-wide selectivity screens are needed to identify off-target interactions.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator